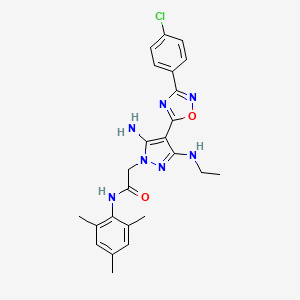
2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-N-mesitylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C24H26ClN7O2 and its molecular weight is 479.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-N-mesitylacetamide is a complex organic molecule that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, and the results of various studies that highlight its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is C22H21ClN6O3, and it features multiple functional groups that contribute to its activity. The presence of the 4-chlorophenyl group and the oxadiazole moiety are particularly noteworthy as they are often associated with enhanced biological activity.
Antimicrobial Activity
Research has shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values typically range from 16 to 31.25 μg/mL for bacterial strains, indicating potent activity .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated in various cancer cell lines. Studies indicate that it exhibits cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF-7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
The proposed mechanism by which this compound exerts its biological effects includes the inhibition of tubulin polymerization and interference with DNA synthesis. The structural components such as the pyrazole and oxadiazole rings are believed to play critical roles in these interactions .
Study on Anticancer Activity
In a study conducted by Evren et al. (2019), various thiazole-linked compounds were synthesized and tested for anticancer activity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results indicated that compounds with structural similarities to our target compound showed selective cytotoxicity, suggesting a promising avenue for further research into its anticancer potential .
Antimicrobial Screening
A comprehensive antimicrobial screening revealed that compounds containing the oxadiazole moiety exhibited not only antibacterial but also antifungal activities. The derivatives were effective against common pathogens, providing a basis for their potential use in treating infections .
特性
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(ethylamino)pyrazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN7O2/c1-5-27-23-19(24-29-22(31-34-24)16-6-8-17(25)9-7-16)21(26)32(30-23)12-18(33)28-20-14(3)10-13(2)11-15(20)4/h6-11H,5,12,26H2,1-4H3,(H,27,30)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCXTCHKFLNBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N)CC(=O)NC4=C(C=C(C=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














